1-[2-(4-Iodophenoxy)ethyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJQCUSDKDWEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 4 Iodophenoxy Ethyl Piperazine and Its Analogues
Retrosynthetic Approaches to the Core Structure of 1-[2-(4-Iodophenoxy)ethyl]piperazine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, outlining potential synthetic pathways.
The most common disconnections for the target molecule are:
C-O Ether Bond Disconnection: This is a primary and highly feasible approach. The ether linkage is disconnected to yield 4-iodophenol (B32979) and a piperazine (B1678402) ethanol (B145695) derivative. This strategy relies on forming the ether bond late in the synthesis, a common method known as the Williamson ether synthesis.
C-N Bond Disconnection: The bond between the ethyl group and the piperazine nitrogen can be disconnected. This leads to piperazine and a 2-(4-iodophenoxy)ethyl halide (or other electrophile). This approach focuses on the N-alkylation of the piperazine ring.
Piperazine Ring Disconnection: A more fundamental approach involves breaking down the piperazine ring itself. This would involve constructing the ring from acyclic precursors, such as an ethylenediamine (B42938) derivative, through cyclization reactions.
These approaches are not mutually exclusive and can be combined to devise a comprehensive synthetic plan. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Strategies for Piperazine Ring Formation and Functionalization
The piperazine ring is a common scaffold in pharmaceuticals, and numerous methods exist for its synthesis and modification. nih.gov These strategies allow for the creation of diverse piperazine derivatives.
Intramolecular cyclization is a powerful method for constructing the piperazine ring from a linear precursor. These reactions typically involve forming two new C-N bonds to close the six-membered ring.
Key strategies include:
Reductive Amination of Diketones or Dialdehydes: A linear diamine can be reacted with a 1,2-dicarbonyl compound, followed by reductive cyclization to form the piperazine ring.
Cyclization of Diethanolamine (B148213) Derivatives: Building the piperazine ring can be achieved from suitable aniline (B41778) and diethanolamine or bis-(2-haloethyl)amine precursors. mdpi.com
Reductive Cyclization of Dioximes: A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to yield bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov
Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org
| Intramolecular Cyclization Method | Precursor Type | Key Reagents/Conditions | Reference |
| Reductive Cyclization | Bis(oximinoalkyl)amines | Catalytic Hydrogenation (e.g., Pd/C, H₂) | nih.gov |
| Palladium-Catalyzed Cyclization | Propargyl units and diamines | Palladium catalyst (e.g., Pd(DMSO)₂(TFA)₂) | organic-chemistry.org |
| Hydroamination | Aminoalkenes derived from amino acids | Base-free catalyst | organic-chemistry.org |
| From Diethanolamine | Diethanolamine and anilines | Halogenation, acylation, cyclization | mdpi.comgoogle.com |
Functionalization of the piperazine nitrogens is a common and straightforward method for introducing diversity. nih.govresearchgate.net N-alkylation and cross-coupling reactions are fundamental transformations for modifying the piperazine scaffold.
N-Alkylation: This involves the formation of a C-N bond between a piperazine nitrogen and an alkyl group. Common methods include:
Nucleophilic Substitution: The reaction of piperazine with an alkyl halide (e.g., chloride, bromide) or sulfonate is a primary method for N-alkylation. nih.gov For monosubstitution, a protecting group like tert-butyloxycarbonyl (Boc) is often used on one nitrogen.
Reductive Amination: Piperazine can be reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-alkyl derivative. nih.govnih.gov This method is particularly useful for introducing more complex alkyl groups.
Cross-Coupling Reactions: These reactions are used to form C-N bonds between the piperazine nitrogen and aryl or vinyl groups.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for N-arylation of piperazines using aryl halides or triflates. nih.gov
Ullmann Condensation: A copper-catalyzed reaction that can also be used for N-arylation, particularly with electron-deficient aryl halides. nih.gov
| Modification Type | Reaction | Substrates | Catalyst/Reagents | Reference |
| N-Alkylation | Nucleophilic Substitution | Piperazine, Alkyl Halides | Base (e.g., K₂CO₃) | nih.gov |
| N-Alkylation | Reductive Amination | Piperazine, Aldehydes/Ketones | NaBH(OAc)₃ | nih.govnih.gov |
| N-Arylation | Buchwald-Hartwig Amination | Piperazine, Aryl Halides | Palladium Catalyst, Ligand, Base | nih.gov |
| N-Arylation | Ullmann Condensation | Piperazine, Aryl Halides | Copper Catalyst, Base | nih.gov |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov MCRs offer a rapid and diversity-oriented approach to complex scaffolds like piperazine.
Ugi Reaction: The Ugi four-component reaction (U-4CR) can be adapted to synthesize piperazine derivatives. For example, a one-pot reaction between an N-alkylethylenediamine, chloroacetaldehyde, an isocyanide, and a carboxylic acid can yield piperazine-2-carboxamides. thieme-connect.com
Passerini Reaction: This three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid can be used to generate intermediates that are subsequently cyclized to form piperazinone or related heterocyclic structures. nih.gov
The mild conditions of MCRs allow for the incorporation of a wide range of functional groups, making them ideal for building complex molecular libraries. thieme-connect.com
| Multi-Component Reaction | Number of Components | Key Reactants | Resulting Scaffold | Reference |
| Ugi Reaction | Four | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Piperazine-2-carboxamides | thieme-connect.com |
| Passerini Reaction | Three | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides (precursors) | nih.gov |
Introduction and Modification of the 4-Iodophenoxy Moiety
The 4-iodophenoxy group is a key structural element. The iodine atom, in particular, can serve as a handle for further modifications via cross-coupling reactions.
The most direct method for forming the characteristic ether linkage in this compound is through etherification.
Williamson Ether Synthesis: This is the most common and classical method. It involves the reaction of an alkoxide with a primary alkyl halide. In the context of the target molecule, this is typically achieved by reacting the sodium or potassium salt of 4-iodophenol (formed by treating 4-iodophenol with a base like sodium hydride or potassium carbonate) with an N-protected 2-chloroethylpiperazine or a similar electrophile. The protecting group (e.g., Boc) is then removed to yield the final product.
Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenolic component under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This could involve reacting 4-iodophenol with N-Boc-piperazine-ethanol.
| Etherification Method | Nucleophile | Electrophile/Reagent | Key Reagents |
| Williamson Ether Synthesis | 4-Iodophenoxide | 1-(2-Chloroethyl)piperazine | Base (e.g., K₂CO₃, NaH) |
| Mitsunobu Reaction | 4-Iodophenol | 1-(2-Hydroxyethyl)piperazine | PPh₃, DEAD/DIAD |
Regioselective Iodination of Aromatic Systems
The synthesis of this compound often involves the regioselective iodination of a precursor aromatic system. The key challenge lies in directing the iodine atom specifically to the para-position of the phenoxy ring. The ether linkage (-O-CH₂-) is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the aromatic ring, stabilizing the arenium ion intermediate at these positions. Achieving high selectivity for the para product over the ortho isomer is crucial for an efficient synthesis.
A variety of electrophilic iodination methods can be employed for phenols, anisoles, and related aromatic ethers. nih.gov The choice of iodinating agent and reaction conditions significantly influences the regioselectivity and yield. nih.gov
Common Iodination Reagents and Methods:
Iodine (I₂) with an Oxidizing Agent: Molecular iodine itself is not very electrophilic. Therefore, it is often used in combination with an oxidizing agent that converts I₂ to a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). Common oxidizing agents include nitric acid, hydrogen peroxide, and ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle source of electrophilic iodine. It is often used with an acid catalyst, such as p-toluenesulfonic acid (PTSA), to enhance its reactivity. This combination can provide good yields for the iodination of activated aromatic rings. nih.gov
Iodine Monochloride (ICl): ICl is a highly reactive interhalogen compound that readily iodinates activated aromatic systems. Due to its high reactivity, reactions are often performed at low temperatures to control selectivity. nih.gov
Silver Salts with Iodine: A combination of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), with molecular iodine can generate a highly electrophilic iodine species. nih.gov These methods can offer excellent regioselectivity, particularly for introducing iodine at the para position relative to an existing substituent. nih.gov
The table below summarizes various conditions for the regioselective iodination of anisole, a model system for the phenoxy moiety in the target compound.
| Reagent System | Solvent | Conditions | Key Observations | Reference |
|---|---|---|---|---|
| NIS / PTSA | Acetonitrile (B52724) | Room Temp | Yields 4-iodoanisole (B42571) as the major product, but ortho-isomer can be a significant byproduct. | nih.gov |
| I₂ / CAN | Acetonitrile | Reflux | Effective for iodination, with para-selectivity generally observed. | nih.gov |
| Ag₂SO₄ / I₂ | DCM | Room Temp | Can result in poor yields and limited regioselectivity, with multi-iodinated products sometimes forming. | nih.gov |
| Bis(sym-collidine)iodine(I) hexafluorophosphate | DCM | Room Temp | A powerful iodinating agent that yields 4-iodoanisole as the major product. | nih.gov |
In the context of synthesizing this compound, a common strategy would involve the iodination of 1-(2-phenoxyethyl)piperazine. Given the directing effect of the ether group, these methods would be expected to yield the desired 4-iodo isomer as the primary product.
Stereoselective Synthesis of Enantiopure this compound Analogues
While this compound itself is an achiral molecule, the development of enantiopure analogues is a significant area of interest in medicinal chemistry, as stereoisomers of a drug can exhibit different pharmacological and toxicological profiles. rsc.org The synthesis of such analogues requires asymmetric methods to introduce a stereocenter, typically on the piperazine ring.
Significant progress has been made in the asymmetric synthesis of carbon-substituted piperazines. rsc.org These methods can be broadly categorized and could be adapted to produce chiral building blocks for subsequent elaboration into the target analogues.
Strategies for Asymmetric Piperazine Synthesis:
Asymmetric Lithiation-Trapping: This method involves the deprotonation of an N-Boc protected piperazine using a chiral base, such as s-butyllithium complexed with (-)-sparteine (B7772259) or a (+)-sparteine surrogate. nih.gov The resulting configurationally stable α-lithiated intermediate is then quenched with an electrophile to generate an α-substituted piperazine with high enantioselectivity. nih.govmdpi.com The choice of the N-substituent and the electrophile can surprisingly influence the stereochemical outcome. nih.gov
Palladium-Catalyzed Decarboxylative Allylic Alkylation: This approach allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones from differentially N-protected piperazin-2-ones. rsc.org Subsequent deprotection and reduction steps can yield the corresponding chiral tertiary piperazines. rsc.org
Use of the Chiral Pool: Readily available chiral starting materials, such as amino acids or cyclic sulfamidates, can be used to construct enantiopure piperazine rings. rsc.org For instance, L-proline can be converted into homochiral bicyclic piperazines through a sequence involving dipeptide formation, cyclization to a diketopiperazine, and subsequent reduction. rsc.org
Intramolecular Cyclization: Diastereoselective intramolecular cyclization reactions, such as palladium-catalyzed hydroamination, can be employed to form the piperazine ring with defined stereochemistry. rsc.org
The table below outlines some of these asymmetric approaches.
| Methodology | Key Reagents/Catalysts | Chiral Source | Typical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Chiral Ligand | Enantiopure α-substituted N-Boc piperazines. | nih.govmdpi.com |
| Pd-Catalyzed Decarboxylative Allylic Alkylation | [Pd₂(pmdba)₃], (S)-(CF₃)₃-t-BuPHOX ligand | Chiral Ligand | Highly enantioenriched tertiary piperazin-2-ones. | rsc.org |
| Chiral Pool Synthesis | L-Proline methyl ester | Chiral Starting Material | Enantiomerically pure bicyclic piperazines. | rsc.org |
| Intramolecular Hydroamination | Palladium Catalyst | Chiral Starting Material (cyclic sulfamidate) | Highly diastereoselective formation of 2,6-disubstituted piperazines. | rsc.org |
Once an enantiopure substituted piperazine is synthesized, it can be coupled with a 2-(4-iodophenoxy)ethyl fragment, typically via N-alkylation with 1-(2-bromoethyl)-4-iodobenzene, to yield the final enantiopure analogue.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. For analogues of this compound, derivatization strategies would systematically modify different parts of the molecule to probe their importance for biological function. nih.gov The piperazine ring is a common scaffold in drug design, valued for its physicochemical properties and synthetic tractability. nih.govmdpi.com
SAR studies typically involve creating a library of analogues by modifying three main regions of the parent molecule: the substituted phenoxy ring, the ethyl linker, and the piperazine moiety.
Key Derivatization Points for SAR Studies:
Phenoxy Ring Modification:
Position of the Iodine: Moving the iodine atom from the para (C4) position to the ortho (C2) or meta (C3) positions to determine the spatial requirements for activity.
Nature of the Halogen: Replacing the iodine with other halogens (F, Cl, Br) to investigate the role of electronics, size, and lipophilicity.
Other Substituents: Introducing other small groups (e.g., methyl, methoxy, trifluoromethyl) at various positions on the ring to probe electronic and steric effects.
Ethyl Linker Modification:
Chain Length: Shortening or lengthening the two-carbon linker to a one-carbon (methylene) or three-carbon (propyl) chain to assess the optimal distance between the phenoxy and piperazine rings.
Rigidification: Incorporating conformational constraints, such as a double bond or cyclopropane (B1198618) ring, into the linker to reduce flexibility and explore bioactive conformations.
Substitution: Adding substituents (e.g., a methyl group) on the linker to introduce a chiral center and explore stereochemical preferences.
Piperazine Ring Modification:
N-4 Substitution: The nitrogen at the 4-position is a common site for derivatization. Introducing a wide variety of substituents (e.g., alkyl, aryl, acyl, sulfonyl groups) can significantly impact potency, selectivity, and pharmacokinetic properties. nih.gov
C-Substitution: Introducing substituents on the carbon atoms of the piperazine ring (e.g., at C2, C3, C5, or C6) can influence the ring's conformation and interaction with biological targets. rsc.org
The following table provides examples of derivatization strategies and their rationale in an SAR context.
| Modification Site | Example Derivatization | Rationale for SAR Study | Reference |
|---|---|---|---|
| Phenoxy Ring | Replace 4-Iodo with 4-Chloro | Evaluate the effect of halogen size and electronegativity on target binding. | mdpi.com |
| Phenoxy Ring | Move Iodo from C4 to C2 or C3 | Determine the positional importance of the halogen for optimal interaction. | mdpi.com |
| Ethyl Linker | Change -(CH₂)₂- to -(CH₂)₃- | Assess the optimal distance and flexibility between the two ring systems. | nih.gov |
| Piperazine Ring (N-4) | Add a cyclohexyl group | Explore the impact of a bulky, lipophilic substituent on activity and selectivity. | nih.gov |
| Piperazine Ring (C-2) | Add a methyl group (creating a stereocenter) | Investigate steric tolerance and potential for stereoselective interactions. | rsc.org |
These systematic modifications allow researchers to build a comprehensive understanding of the structural requirements for the desired biological activity, guiding the design of more potent and selective analogues. mdpi.com
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Molecular Mechanisms of Action and Target Identification Studies of 1 2 4 Iodophenoxy Ethyl Piperazine
Cellular and Subcellular Effects of 1-[2-(4-Iodophenoxy)ethyl]piperazine
Gene Expression and Proteomic Profiling in Response to this compound
Comprehensive searches of scientific literature and databases have revealed a notable absence of studies focused on the gene expression and proteomic profiling of this compound. At present, there is no publicly available data detailing the global changes in gene transcription or protein expression in cells or organisms following treatment with this specific compound.
Consequently, the molecular pathways that may be modulated by this compound at the level of the transcriptome and proteome remain uncharacterized. Research in this area would be essential to provide a broader understanding of its cellular effects, identify potential biomarkers of response or toxicity, and elucidate its mechanism of action beyond direct target interactions. Such studies could involve techniques like microarray analysis, RNA-sequencing for gene expression profiling, and mass spectrometry-based proteomics to identify proteins that are differentially expressed or post-translationally modified in the presence of the compound. The lack of this information represents a significant gap in the scientific understanding of this compound.
Enzyme Inhibition and Activation Studies by this compound
An extensive review of the available scientific literature indicates that there are no specific studies reporting the inhibitory or activatory effects of this compound on various enzymes. While the broader class of piperazine-containing compounds has been investigated for activity against numerous enzyme targets, data pertaining specifically to the this compound molecule is not present in the public domain.
Therefore, it is not possible to provide quantitative data, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, for the interaction of this compound with any enzyme. Research into its potential as an enzyme inhibitor or activator would be necessary to determine its pharmacological profile and to identify any specific enzymatic targets. Such investigations would be a critical step in exploring the therapeutic potential of this compound.
Preclinical Pharmacological Investigations of 1 2 4 Iodophenoxy Ethyl Piperazine in Relevant Biological Systems
In Vitro Pharmacological Profiling Beyond Binding Assays
No data is available on the functional pharmacological profile of 1-[2-(4-Iodophenoxy)ethyl]piperazine.
Receptor Agonism/Antagonism and Modulatory Effects
There is no information available regarding the agonist, antagonist, or modulatory effects of this compound at any specific receptors.
Ion Channel Modulation and Transporter Interaction Studies
There is no information available regarding the effects of this compound on ion channels or neurotransmitter transporters.
Functional Responses in Isolated Organ and Tissue Preparations
There are no published studies detailing the functional responses to this compound in isolated organ or tissue preparations.
In Vivo Pharmacological Effects in Disease-Relevant Animal Models
No data is available on the in vivo pharmacological effects of this compound in any animal models.
Selection and Characterization of Animal Models for Specific Pharmacological Endpoints
There is no information available on the use of this compound in any characterized animal models for specific pharmacological endpoints.
Assessment of Compound-Induced Biological Responses and Efficacy Markers
There is no information available regarding the biological responses or efficacy markers associated with the administration of this compound in in vivo models.
Methodologies for Evaluating Pharmacodynamic Biomarkers of this compound
Following an extensive review of scientific literature and preclinical research databases, no specific studies detailing the methodologies for evaluating pharmacodynamic (PD) biomarkers for the compound This compound have been publicly documented. While the broader class of piperazine (B1678402) derivatives has been investigated for various therapeutic applications, research specifically elucidating the pharmacodynamic effects and corresponding biomarker strategies for this particular iodinated analogue is not available in the reviewed sources.
The evaluation of pharmacodynamic biomarkers is a critical component of preclinical drug development, providing insights into the molecular and cellular effects of a compound and its engagement with its intended biological target. Methodologies are typically tailored to the compound's mechanism of action and therapeutic indication. In the absence of specific data for this compound, a general framework for evaluating PD biomarkers for a novel piperazine-based compound would hypothetically involve a multi-tiered approach, as outlined in the sections below. It is important to note that the following represents a generalized approach and is not based on specific findings for the subject compound.
Hypothetical Methodological Approaches
In a preclinical setting, the investigation of a novel compound like this compound would typically involve a series of in vitro and in vivo assays to identify and validate relevant pharmacodynamic biomarkers.
In Vitro Methodologies:
Initial screening would likely involve cell-based assays to determine the compound's effect on specific cellular pathways or targets. Depending on the hypothesized mechanism of action, these could include:
Receptor Binding Assays: To quantify the affinity and selectivity of the compound for its target receptors.
Enzyme Activity Assays: To measure the compound's ability to inhibit or activate specific enzymes.
Second Messenger Assays: To detect changes in intracellular signaling molecules (e.g., cAMP, calcium) following compound administration.
Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) or microarray analysis to assess changes in the expression of target-related genes.
In Vivo Methodologies:
Animal models relevant to the potential therapeutic area would be employed to evaluate the in vivo pharmacodynamic effects. Methodologies could include:
Receptor Occupancy Studies: Using techniques like positron emission tomography (PET) with a radiolabeled ligand to determine the extent and duration of target engagement in the brain or peripheral tissues.
Neurochemical Analyses: In the context of CNS-active agents, techniques like microdialysis could be used to measure changes in neurotransmitter levels in specific brain regions.
Electrophysiological Recordings: To assess the compound's effects on neuronal firing rates and patterns.
Behavioral Models: To evaluate the functional consequences of the compound's pharmacological activity.
Data from Analogous Compounds
While no direct data exists for this compound, studies on structurally related piperazine derivatives offer some insight into potential pharmacodynamic biomarker strategies. For instance, research on other iodinated or halogenated phenylpiperazine compounds has often focused on their interaction with serotonin (B10506) or dopamine (B1211576) receptors. In such cases, pharmacodynamic biomarkers would include measures of receptor occupancy, downstream signaling pathway modulation, and corresponding behavioral changes.
The table below illustrates the types of data that would be generated from such hypothetical preclinical investigations.
| Assay Type | Potential Biomarker | Measurement Technique | Hypothetical Outcome for a CNS-Active Piperazine Derivative |
| In Vitro | |||
| Receptor Binding | Receptor Affinity (Ki) | Radioligand Binding Assays | High affinity for a specific neurotransmitter receptor |
| Functional Assay | Second Messenger Modulation | ELISA, FRET-based assays | Dose-dependent change in intracellular cAMP levels |
| In Vivo | |||
| Target Engagement | Receptor Occupancy (%) | Positron Emission Tomography (PET) | Significant receptor occupancy at pharmacologically active doses |
| Neurochemical Effect | Neurotransmitter Release | In vivo Microdialysis | Alteration in extracellular levels of serotonin or dopamine |
| Functional Outcome | Behavioral Response | Conditioned Avoidance Response | Dose-dependent effect on learned behaviors |
It must be reiterated that the information presented here is based on general principles of pharmacodynamic biomarker evaluation and data from analogous compounds. Specific, validated methodologies and research findings for this compound are not currently available in the scientific literature.
Computational Chemistry and Cheminformatics Approaches in the Study of 1 2 4 Iodophenoxy Ethyl Piperazine
Quantum Mechanical and Molecular Mechanics Calculations for Molecular Properties
Understanding the intrinsic molecular properties of 1-[2-(4-Iodophenoxy)ethyl]piperazine is fundamental to predicting its behavior. Quantum mechanical (QM) and molecular mechanics (MM) calculations are two key computational strategies employed for this purpose.
Conformational Analysis and Energy Minimization of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and a flexible ethylphenoxy side chain, identifying the most stable, low-energy conformations is crucial as these are the most likely to be biologically active.
The piperazine ring typically adopts a stable chair conformation to minimize steric strain. njit.edu However, the orientation of the bulky 2-(4-iodophenoxy)ethyl substituent can lead to various low-energy conformers. Computational methods, such as random search algorithms combined with force fields like MMFF94, are used to explore the conformational potential energy surface. njit.edu This process involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Energy minimization is then performed to locate the local and global energy minima on this surface. This helps in identifying the most probable three-dimensional structures of the molecule under physiological conditions. Implicit solvent models can also be incorporated into these calculations to simulate the effects of an aqueous environment on conformational preference, although studies on similar piperazine analogs have shown that solvation may not significantly alter the location of the main conformational minima. njit.edu
Table 1: Key Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Range for Low Energy Conformations |
|---|---|---|
| C-O-C-C | Rotation around the ether linkage | Typically anti or gauche conformations |
| O-C-C-N | Rotation of the ethyl linker | Flexible, contributing to multiple conformers |
| C-C-N-C | Orientation of the ethyl group relative to the piperazine ring | Equatorial substitution on the piperazine ring is generally preferred |
Electronic Structure and Reactivity Predictions
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and interaction with other molecules.
By solving the Schrödinger equation for the molecule, DFT can be used to calculate a range of electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's ability to donate or accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological targets, such as the amino acid residues in a protein's binding site. researchgate.net
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Significance | Method of Calculation |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | Difference between LUMO and HOMO energies |
| Dipole Moment | Measures the overall polarity of the molecule | DFT calculations |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | DFT calculations |
Ligand-Protein Docking and Molecular Dynamics Simulations for Binding Mode Prediction
To understand the potential therapeutic action of this compound, it is essential to predict how it binds to its biological target, which is often a protein receptor or enzyme. nih.govdntb.gov.ua Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.govscispace.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is explored within the defined binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. u-strasbg.fr This allows for the identification of the most likely binding mode and provides a prediction of the binding energy. nih.govmdpi.com
Following docking, molecular dynamics (MD) simulations can be performed to refine the docked complex and assess its stability over time. nih.govmdpi.com MD simulations model the atomic movements of the system, providing a dynamic view of the ligand-protein interactions. scispace.com By analyzing the trajectory of the simulation, researchers can evaluate the stability of key interactions (like hydrogen bonds and hydrophobic contacts) and calculate the binding free energy, offering a more accurate prediction of the binding affinity.
De Novo Design and Virtual Screening for the Discovery of Novel Analogues
Computational methods are invaluable for discovering new molecules based on a lead compound like this compound.
De Novo Design: This approach involves designing novel molecules from scratch, often by placing fragments within the active site of a target protein and growing them into complete, drug-like molecules. nih.gov Algorithms can generate structures that are complementary to the binding site's shape and electrostatics, leading to the creation of entirely new chemical entities with potentially improved properties.
Virtual Screening: This is a high-throughput computational method used to search large libraries of existing compounds for those that are most likely to bind to a drug target. nih.govmdpi.comscispace.com There are two main types:
Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the target protein to dock millions of compounds from chemical databases (like ZINC or ChemDiv) and rank them based on their predicted binding affinity. scispace.comnih.govchemdiv.com
Ligand-Based Virtual Screening (LBVS): Uses the known active ligand, this compound, as a template. The screening searches for molecules in a database that have similar 2D or 3D structural features or physicochemical properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtoxicology.orgnih.gov
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is required. mdpi.commdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. mdpi.com
Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a model that correlates the descriptors with the observed activity. mdpi.com A robust QSAR model can then be used to predict the biological activity of new, untested analogues of this compound, helping to prioritize which compounds to synthesize and test experimentally. nih.govnih.gov
Table 3: Common Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobic and electronic properties |
Cheminformatics for Chemical Space Analysis and Compound Library Design
Cheminformatics provides the tools and techniques to organize, analyze, and visualize large sets of chemical data. scispace.comnih.gov In the context of this compound, these methods are crucial for understanding the diversity of its analogues and for designing focused compound libraries.
Chemical Space Analysis: The "chemical space" is a conceptual, multi-dimensional space where each molecule is represented by a point defined by its properties (molecular descriptors). scispace.com By analyzing a library of this compound analogues, cheminformatics tools can visualize their distribution in this space. This helps to assess the structural diversity of the library, identify areas of unexplored chemical space, and understand structure-activity relationships on a broader scale. nih.gov
Compound Library Design: Based on the insights from chemical space analysis, QSAR, and docking studies, focused libraries of new analogues can be designed. nih.govdtu.dk This involves selecting specific building blocks and chemical reactions (e.g., derivatization of the piperazine ring or substitution on the phenoxy group) to generate a set of new compounds with a high probability of possessing the desired biological activity and drug-like properties. mdpi.com This rational approach to library design makes the drug discovery process more efficient and targeted.
Advanced Analytical Methodologies for the Characterization and Research of 1 2 4 Iodophenoxy Ethyl Piperazine
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are fundamental for separating 1-[2-(4-Iodophenoxy)ethyl]piperazine from reaction mixtures, starting materials, byproducts, and degradation products, as well as for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed and validated to ensure reliable and accurate results. eurasianjournals.com
Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation of the target compound from any impurities. Key parameters that are optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For piperazine (B1678402) derivatives, C18 columns are commonly used as the stationary phase. eurasianjournals.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.comamazonaws.com A gradient or isocratic elution can be employed to achieve the desired separation. UV detection is suitable for this compound due to the presence of the chromophoric iodophenyl group.
Once developed, the method must be validated according to established guidelines to demonstrate its suitability for the intended purpose. nih.gov Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govjocpr.comresearchgate.net Linearity is assessed by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportionality between detector response and concentration. hakon-art.com Accuracy is determined by recovery studies, spiking a blank matrix with a known amount of the compound, while precision is evaluated by the relative standard deviation (RSD) of repeated measurements. hakon-art.com
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Instrumentation | HPLC System with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic (e.g., 70:30 v/v A:B) |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35°C jocpr.com |
| Injection Volume | 10 µL jocpr.com |
| Detection Wavelength | ~240 nm eurasianjournals.com |
| Internal Standard | Phenacetin (if applicable for quantification) nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and boiling point, which may lead to poor peak shape or thermal degradation in the injector or column.
When direct analysis is not feasible, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative. For compounds containing secondary amine groups like the piperazine moiety, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatization strategy. This process replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, increasing the compound's volatility.
The derivatized analyte can then be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). tsijournals.com The method involves optimizing parameters such as the column type (a mid-polarity column like a DB-17 is often suitable for piperazine derivatives), carrier gas flow rate, and temperature program. researchgate.nettsijournals.com The temperature program is designed to separate the derivative from other components in the sample mixture effectively. researchgate.net Validation of the GC method would follow similar principles as HPLC validation, ensuring its reliability for the intended analytical purpose. researchgate.net
Table 2: General GC Method Parameters for a Derivatized Analog of this compound
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with FID or MS Detector |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Column | DB-17 or equivalent (30 m x 0.53 mm, 1 µm film thickness) researchgate.nettsijournals.com |
| Carrier Gas | Helium researchgate.net |
| Injector Temperature | 250°C researchgate.net |
| Detector Temperature | 260°C (FID) or as per MS requirements researchgate.net |
| Oven Program | Initial Temp: 150°C, hold for 5 minRamp: 20°C/min to 280°C, hold for 10 min |
| Injection Mode | Splitless |
Spectroscopic Techniques for Detailed Structural and Conformational Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound, providing information on its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. jchps.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. slideshare.net
In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the iodophenyl ring would appear as two doublets in the downfield region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethyl linker (-O-CH₂-CH₂-N-) would produce two triplets. The protons on the piperazine ring would appear as multiplets, likely in the δ 2.5-3.5 ppm range. chemicalbook.com The integration of these signals provides the relative ratio of protons in each environment.
The ¹³C NMR spectrum provides information on all unique carbon atoms. The iodinated carbon of the aromatic ring would be significantly shifted, and its signal can be easily identified. Other aromatic carbons, the ethyl linker carbons, and the piperazine ring carbons would each give distinct signals. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Iodophenyl Ring | ||
| C1 | - | ~158 |
| C2, C6 | ~6.7 (d) | ~117 |
| C3, C5 | ~7.6 (d) | ~139 |
| C4 | - | ~84 |
| Ethyl Linker | ||
| C7 (-O-CH₂) | ~4.1 (t) | ~66 |
| C8 (-CH₂-N-) | ~2.8 (t) | ~58 |
| Piperazine Ring | ||
| C9, C13 (-CH₂-N-CH₂-) | ~2.7 (m) | ~53 |
| C10, C12 (-CH₂-NH-CH₂-) | ~3.0 (m) | ~45 |
| NH | ~1.9 (s, broad) | - |
| Predicted values are estimates. Actual values depend on solvent and experimental conditions. d=doublet, t=triplet, m=multiplet, s=singlet. |
Structure for Atom Position Reference:
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. researchgate.net Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₈H₂₁IN₂O), the expected monoisotopic mass of the neutral molecule is approximately 412.07 g/mol , which would result in an [M+H]⁺ ion at m/z 413.08.
Tandem mass spectrometry (MS/MS) experiments involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. xml-journal.net The fragmentation pattern provides a fingerprint that helps confirm the structure. For piperazine-containing compounds, cleavage of the C-N bonds within and attached to the piperazine ring is a common fragmentation pathway. xml-journal.net Key fragmentations for this compound would likely include:
Cleavage of the bond between the ethyl group and the piperazine nitrogen.
Fragmentation of the piperazine ring itself, leading to characteristic ions. xml-journal.net
Cleavage of the ether bond (C-O) in the ethyl linker.
Table 4: Plausible ESI-MS Fragmentation of this compound
| m/z (Monoisotopic) | Proposed Fragment Structure / Identity |
| 413.08 | [M+H]⁺ (Protonated Parent Molecule) |
| 207.96 | [I-C₆H₄-O-CH₂]⁺ or related ions |
| 87.09 | [C₄H₁₁N₂]⁺ (Protonated Piperazine) |
| 70.07 | [C₄H₈N]⁺ (Fragment from Piperazine Ring) |
| 56.06 | [C₃H₆N]⁺ (Fragment from Piperazine Ring) |
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of chemical compounds. nih.govsaspublishers.comjournalijsra.com These techniques provide multidimensional data from a single analytical run, enhancing both qualitative and quantitative analysis. ijsrtjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is perhaps the most widely used hyphenated technique in pharmaceutical and chemical analysis. researchgate.net It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. saspublishers.comnih.gov An LC-MS system can separate this compound from its impurities, while simultaneously providing the molecular weight of the parent compound and structural information from the fragmentation patterns of all separated components. thermofisher.com High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), coupled with LC (LC-QTOF/MS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites or degradation products. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique. nih.gov If the compound or its derivatives are sufficiently volatile, GC-MS combines the high-resolution separation of GC with the detection power of MS. scholars.directrsc.org This is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by LC-based methods. The mass spectra obtained can be compared against spectral libraries for rapid identification of known impurities. nih.gov
Other hyphenated techniques like LC-NMR are also emerging as powerful tools, although less common in routine analysis. researchgate.net LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is invaluable for the structural elucidation of unknown impurities without the need for prior isolation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, particularly within complex matrices such as biological fluids or reaction mixtures. nih.govyoutube.com This powerful hybrid technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and molecular specificity of mass spectrometry.
In a typical LC-MS workflow for the analysis of piperazine derivatives, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is employed for separation. The choice of stationary phase, often a C18 column, and the mobile phase composition are optimized to achieve efficient separation of the target analyte from other components in the mixture. mdpi.com A gradient elution, where the solvent composition is varied over time, is commonly used to ensure the effective separation of compounds with a range of polarities. mdpi.com
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized ionization technique for piperazine derivatives due to its soft ionization nature, which typically results in the formation of a prominent protonated molecule ([M+H]+). mdpi.com This allows for the unambiguous determination of the molecular weight of this compound.
For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in multiple reaction monitoring (MRM) mode. youtube.com In this approach, the precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. This highly selective and sensitive method allows for accurate quantification of the compound even at very low concentrations. The use of a deuterated internal standard can further enhance the reliability and accuracy of the quantification. mdpi.com
Table 1: Illustrative LC-MS Parameters for the Analysis of Piperazine Derivatives
| Parameter | Typical Conditions |
| Chromatography System | UHPLC or HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) offers a complementary approach for the analysis of this compound, particularly for assessing its purity and for trace-level detection. whiterose.ac.ukresearchgate.net This technique is well-suited for volatile and thermally stable compounds. While some piperazine derivatives may require derivatization to enhance their volatility and thermal stability, GC-MS can provide excellent chromatographic resolution and definitive structural information through mass spectral fragmentation patterns. mdpi.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas, usually helium. tbzmed.ac.ir The column, coated with a specific stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up over time to facilitate the elution of compounds with varying volatilities. tbzmed.ac.ir
Upon exiting the column, the separated analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum, a unique fingerprint of the compound, provides valuable structural information that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern.
For trace analysis, selected ion monitoring (SIM) mode can be utilized. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of this compound at very low levels. researchgate.netiaanalysis.com
Table 2: Representative GC-MS Parameters for the Analysis of Piperazine Derivatives
| Parameter | Typical Conditions |
| Chromatography System | Gas Chromatograph |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp. hold, followed by a temperature ramp (e.g., 10 °C/min) |
| Ionization Source | Electron Ionization (EI), 70 eV |
| MS Analysis | Full Scan or Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
This table provides a general framework of GC-MS parameters that would need to be specifically developed and validated for this compound.
Advanced Biophysical Analytical Methods
Beyond chromatographic techniques, advanced biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for characterizing the molecular interactions of this compound, particularly in the context of drug discovery and development. These techniques provide detailed insights into the binding affinity, kinetics, and thermodynamics of the compound's interaction with its biological targets.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. This allows for a complete thermodynamic characterization of the interaction in a single experiment. In a typical ITC experiment, a solution of this compound would be titrated into a solution containing its target macromolecule (e.g., a protein or nucleic acid) in a highly sensitive calorimeter.
The resulting data provides key thermodynamic parameters:
Binding Affinity (KD): A measure of the strength of the interaction.
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.
Stoichiometry (n): The ratio of the ligand to the macromolecule in the complex.
This detailed thermodynamic profile is crucial for understanding the driving forces behind the binding interaction and can guide the rational design of more potent and selective analogs.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In an SPR experiment, the target macromolecule is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the sensor surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected in real-time.
SPR analysis provides valuable kinetic information about the binding event:
Association Rate Constant (kon): The rate at which the compound binds to its target.
Dissociation Rate Constant (koff): The rate at which the compound dissociates from its target.
Binding Affinity (KD): Calculated from the ratio of koff to kon.
By providing real-time kinetic data, SPR can offer a deeper understanding of the binding mechanism and the stability of the resulting complex.
Table 3: Comparison of Advanced Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Measurement | Heat change upon binding | Change in refractive index upon binding |
| Key Parameters Obtained | KD, ΔH, ΔS, n | kon, koff, KD |
| Sample State | Both molecules are in solution | One molecule is immobilized on a surface |
| Throughput | Lower | Higher |
| Primary Insights | Thermodynamics of binding | Kinetics of binding |
The application of these advanced analytical and biophysical methodologies is essential for a thorough and scientifically rigorous investigation of this compound. They provide the detailed and precise data necessary to understand its chemical properties, behavior in complex mixtures, and its interactions with biological systems, thereby underpinning its potential development and application.
Emerging Research Avenues and Challenges for 1 2 4 Iodophenoxy Ethyl Piperazine in Academic Inquiry
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of 1-[2-(4-Iodophenoxy)ethyl]piperazine and its analogs is foundational to any further investigation. While classical methods exist, a significant challenge lies in developing more efficient, cost-effective, and environmentally benign synthetic routes. Current research in piperazine (B1678402) synthesis emphasizes the need for sustainable practices.
Key synthetic approaches for N-substituted piperazines include nucleophilic substitution, reductive amination, and metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig coupling. mdpi.com For a molecule like this compound, a primary route would involve the N-alkylation of piperazine with a suitable 2-(4-iodophenoxy)ethyl electrophile, such as 1-(2-bromoethoxy)-4-iodobenzene. Research is focused on optimizing these reactions to improve yields, reduce reaction times, and minimize the use of hazardous solvents and reagents.
| Synthetic Strategy | Description | Potential Advantages for Sustainability | Challenges |
| Optimized N-Alkylation | Reaction of piperazine with a 2-(4-iodophenoxy)ethyl halide or sulfonate. mdpi.com | Use of greener solvents (e.g., ethanol (B145695), water), lower reaction temperatures, and high atom economy. | Potential for di-alkylation side products; requires optimization of stoichiometry and reaction conditions. |
| Reductive Amination | Reaction of piperazine with (4-iodophenoxy)acetaldehyde followed by reduction. mdpi.com | Can be performed under mild conditions with high selectivity; avoids the use of alkyl halides. | The required aldehyde may not be commercially available and could require a separate synthetic step. |
| One-Pot Synthesis | A multi-component reaction combining starting materials in a single vessel to form the final product. sid.ir | Reduced solvent usage, purification steps, and overall waste generation; improved operational efficiency. | Requires careful design and optimization to ensure compatibility of all reactants and catalysts. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. mdpi.com | Drastically reduced reaction times, often leading to higher yields and cleaner reaction profiles. | Requires specialized equipment; scalability can be a concern for large-scale production. |
Comprehensive Elucidation of Polypharmacology and Off-Target Engagement Mechanisms
The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net This inherent promiscuity leads to polypharmacology—the ability of a single compound to modulate multiple targets. While this can be advantageous for treating complex multifactorial diseases, it also presents the challenge of understanding and controlling off-target effects.
A crucial area of future research is the comprehensive pharmacological profiling of this compound. This involves screening the compound against large panels of receptors, enzymes, ion channels, and transporters to build a complete picture of its biological interactions. Understanding these off-target engagements is critical for interpreting biological data accurately and predicting potential therapeutic applications or side effects. For instance, many piperazine-containing molecules exhibit activity at sigma receptors, which are implicated in various neurological processes and cancer. nih.govresearchgate.net Investigating the affinity of this compound for these and other targets is essential.
| Potential Target Class | Examples | Implications of Engagement |
| Dopamine Receptors | D2, D3, D4 | Central nervous system effects, potential for antipsychotic or neurological applications. nih.gov |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7 | Modulation of mood, cognition, and behavior; potential antidepressant or anxiolytic properties. nih.gov |
| Sigma Receptors | Sigma-1, Sigma-2 | Neuromodulation, neuroprotection, potential anticancer activity. nih.govresearchgate.net |
| Adrenergic Receptors | α1, α2 | Cardiovascular effects, modulation of blood pressure and arousal. |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Cognitive enhancement, potential for Alzheimer's disease therapy. nih.gov |
| Transporter Proteins | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Regulation of neurotransmitter levels, relevant to antidepressant and psychostimulant action. nih.govnih.gov |
Integration of Multi-Omics Data for Systems-Level Biological Understanding
To move beyond a single-target perspective and understand the holistic biological impact of this compound, the integration of multi-omics data is an indispensable future direction. mdpi.com This systems biology approach involves generating and combining large datasets from different molecular levels—genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—to model the cellular response to the compound. nih.gov
By treating cells or organisms with the compound and analyzing the subsequent changes across these "omics" layers, researchers can identify perturbed biological pathways and networks. nih.gov This provides a much richer understanding than traditional pharmacological assays. For example, transcriptomic analysis could reveal the upregulation of stress-response genes, while metabolomics might show alterations in cellular energy pathways.
Computational methods like Multi-Omics Factor Analysis (MOFA) and network-based integration are used to analyze these complex datasets, identify correlations, and generate new hypotheses about the compound's mechanism of action. nih.govsoton.ac.uk This approach is particularly valuable for deconvoluting the effects of polypharmacological compounds and identifying novel therapeutic opportunities. springernature.com
Advancements in Predictive Computational Modeling for Structure-Function Relationships
Computational modeling provides powerful tools to predict and rationalize the biological activity of molecules, thereby guiding the design of more potent and selective derivatives of this compound. This in silico approach can significantly reduce the time and cost associated with experimental screening.
Molecular docking is a key technique used to predict how a ligand binds to the three-dimensional structure of a protein target. nih.govnih.gov By docking this compound into the crystal structures of various receptors (e.g., dopamine D2 receptor), researchers can predict its binding pose and estimate its binding affinity. researchgate.net This can help prioritize which biological targets to investigate experimentally.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed. These models correlate the chemical structures of a series of compounds with their biological activities to predict the potency of novel, unsynthesized derivatives. These predictive models are essential for rationally designing new molecules with improved pharmacological profiles.
| Computational Method | Application for this compound | Research Output |
| Molecular Docking | Predict the binding mode and affinity to potential protein targets (e.g., GPCRs, enzymes). researchgate.netnih.gov | Identification of key amino acid interactions; prioritization of targets for experimental validation. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-receptor complex and characterize dynamic interactions. nih.gov | Understanding of binding kinetics and the influence of solvent; refinement of binding poses. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models to predict the biological activity of new derivatives based on their structure. | Guidance for lead optimization; prediction of potency for virtual compounds. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | A template for designing new molecules with similar activity or for virtual screening of compound libraries. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness; identification of potential liabilities before synthesis. |
Exploration of this compound and its Derivatives as Molecular Probes and Imaging Agents
The presence of an iodine atom on the phenyl ring is a highly valuable feature, making this compound an excellent candidate for development as a molecular probe or an in vivo imaging agent. nih.gov The stable iodine-127 atom can be readily substituted with a radioactive isotope of iodine, such as iodine-123 for Single Photon Emission Computed Tomography (SPECT) or iodine-124 for Positron Emission Tomography (PET). researchgate.netnih.gov
These imaging techniques allow for the non-invasive visualization and quantification of biological targets in living subjects. A radiolabeled version of this compound could be used to map the distribution of its specific target in the brain or other organs. nih.gov This has profound implications for both basic research (e.g., studying receptor density changes in disease models) and clinical diagnostics.
The development of a successful imaging agent requires careful optimization. The compound must retain high affinity and selectivity for its target after radiolabeling. benthamopenarchives.com It must also possess suitable pharmacokinetic properties, such as the ability to cross the blood-brain barrier for neuroimaging applications and clear from non-target tissues to provide a good signal-to-noise ratio. nih.gov The exploration of this compound and its derivatives as imaging probes represents a promising and clinically relevant avenue of academic inquiry.
| Radiotracer Example | Isotope | Imaging Modality | Target |
| [¹²³I]IPAPP | Iodine-123 | SPECT | Serotonin Receptor nih.gov |
| [¹²³I]CYD3E | Iodine-123 | SPECT | Dopamine Transporter nih.gov |
| [¹²³I]-BPB | Iodine-123 | SPECT | Sigma Receptor researchgate.net |
| [¹¹C]BMP | Carbon-11 | PET | NK1 Receptor nih.gov |
Q & A
Q. What synthetic strategies are recommended for preparing 1-[2-(4-Iodophenoxy)ethyl]piperazine?
- Methodological Answer : The synthesis typically involves multi-step routes:
Piperazine Functionalization : Introduce the ethylphenoxy side chain via nucleophilic substitution. For example, reacting piperazine with 2-chloroethyl-4-iodophenoxy in the presence of a base (e.g., K₂CO₃) under reflux .
Iodophenoxy Group Incorporation : Optimize coupling efficiency using polar aprotic solvents (e.g., DMF) and catalytic iodide sources to enhance reactivity .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity yields (>95%) .
Note: AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous piperazine derivatives .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm, iodophenoxy aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~ 403 g/mol) and isotopic patterns from iodine .
- X-ray Crystallography : Resolve crystal packing and conformational preferences (e.g., chair conformation of piperazine, dihedral angles of the iodophenoxy group) .
Q. How is the compound’s stability assessed under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most piperazine derivatives) .
- pH Stability Studies : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Piperazine derivatives often show instability in strongly acidic/basic conditions due to protonation or hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Systematic Substituent Variation : Replace the iodophenoxy group with other halogens (Cl, F) or electron-withdrawing groups (NO₂, CF₃) to evaluate effects on antimicrobial or kinase inhibition activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like tyrosine kinases, comparing results with experimental IC₅₀ values .
- Data Normalization : Control for assay variability (e.g., cell line differences, incubation times) when comparing studies. For example, conflicting IC₅₀ values may arise from divergent ATP concentrations in kinase assays .
Q. What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonamide) to the piperazine ring or ethyl spacer to reduce logP (target <3) while retaining target affinity .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance intestinal absorption, followed by enzymatic cleavage in vivo .
- Co-crystallization : Improve aqueous solubility by forming salts with citric or tartaric acid .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the iodophenoxy moiety to crosslink with proteins in live cells, followed by pull-down assays and LC-MS/MS identification .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified targets (e.g., kinases) to confirm stoichiometry and affinity .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
